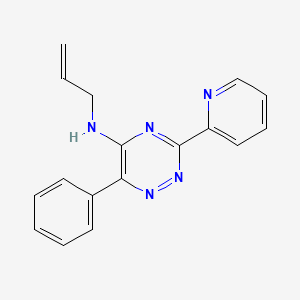
1,2-Dibromo-5-fluoro-3-methylbenzene
Vue d'ensemble
Description
1,2-Dibromo-5-fluoro-3-methylbenzene is an aromatic compound characterized by the presence of two bromine atoms, one fluorine atom, and one methyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-5-fluoro-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-3-methylbenzene. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Reaction Conditions:
Reagents: Bromine (Br₂), Iron (Fe) or Aluminum Bromide (AlBr₃)
Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
Temperature: Room temperature to 50°C
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-5-fluoro-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Electrophilic Substitution: The fluorine and methyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc (Zn) in acetic acid (CH₃COOH).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, reflux conditions.
Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration, aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Reduction: Zinc (Zn) in acetic acid (CH₃COOH), catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of 1,2-dihydroxy-5-fluoro-3-methylbenzene or other substituted derivatives.
Electrophilic Substitution: Formation of nitro, sulfonic, or alkyl derivatives depending on the electrophile used.
Reduction: Formation of 5-fluoro-3-methylbenzene.
Applications De Recherche Scientifique
1,2-Dibromo-5-fluoro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1,2-dibromo-5-fluoro-3-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-5-fluoro-3-methylbenzene can be compared with other halogenated aromatic compounds, such as:
- 1,2-Dibromo-4-fluoro-3-methylbenzene
- 1,2-Dibromo-5-chloro-3-methylbenzene
- 1,2-Dibromo-5-fluoro-4-methylbenzene
Uniqueness
The presence of both bromine and fluorine atoms, along with a methyl group, imparts unique reactivity and properties to this compound. This combination of substituents can influence the compound’s electronic distribution, steric effects, and overall chemical behavior, making it distinct from other similar compounds.
Would you like more detailed information on any specific aspect of this compound?
Propriétés
IUPAC Name |
1,2-dibromo-5-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWQDDHNMVVFOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)


![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)

![1-[Bromo(phenyl)methyl]-4-fluorobenzene](/img/structure/B2822083.png)
![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)
![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2822086.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)


![Tert-butyl 1-(iodomethyl)-3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2822090.png)
